5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione
Overview
Description
5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H10Cl2O21. It is a 1,3-diketone2 and is related to 5-Phenyl-1,3-cyclohexanedione2.
Synthesis Analysis
The synthesis of 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione is not explicitly detailed in the search results. However, related compounds such as 5-Phenyl-1,3-cyclohexanedione have been synthesized and their reactions with N-substituted isatins in pyridine have been investigated2.Molecular Structure Analysis
The molecular structure of 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions, and a 2,6-dichlorophenyl group at the 5 position34. The InChI code for this compound is 1S/C12H10Cl2O2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H23.
Chemical Reactions Analysis
The specific chemical reactions involving 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione are not detailed in the search results. However, related compounds such as 1,3-cyclohexanedione have been involved in reactions with CS2 in alkaline media resulting in oxadiazole-2-(3H)thiones5.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione include a molecular weight of 257.1234. The compound has two hydrogen bond acceptors and no hydrogen bond donors4.Scientific Research Applications
Synthesis of Heterocycles and Natural Products
Cyclohexane-1,3-dione derivatives, including 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione, play a crucial role in synthesizing six-membered oxygen-containing heterocycles. These heterocycles are intermediates for creating a range of natural products and bioactive molecules with antiviral, antibacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities. The active methylene moiety and di-carbonyl groups of these derivatives contribute to their chemical versatility, enabling the construction of complex organic structures such as 4H-chromen-5(6H)-one and 2H-xanthen-1(9H)-one derivatives (Sharma, Kumar, & Das, 2020).
Michael Addition Reactions for Spiro Compounds
Research has demonstrated the successful synthesis of Michael 1:1 adducts through acid-catalyzed reactions involving cyclohexane-1,3-dione derivatives. These adducts serve as intermediates for developing spiro[5.5]undecane compounds, showcasing the derivatives' utility in creating spiro and spiroketal structures, which are valuable in various synthetic applications (Hossain et al., 2020).
Antimicrobial and Anticancer Activities
The synthesis and characterization of cyclohexane-1,3-dione derivatives have shown promising in silico and in vitro studies for antimicrobial and breast cancer activities. These derivatives exhibit significant bioactivity, highlighting their potential in developing new therapeutic agents (Chinnamanayakar et al., 2019).
Corrosion Inhibition
1,8-Dioxooctahydroxanthene derivatives, synthesized from cyclohexane-1,3-dione, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies underscore the derivatives' application in industrial settings, providing an eco-friendly solution to corrosion problems (Maleki et al., 2016).
Safety And Hazards
The specific safety and hazards associated with 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione are not detailed in the search results. However, as with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for research on 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione are not explicitly mentioned in the search results. However, given its structural similarity to other compounds of interest, it may have potential applications in various fields of chemistry and materials science.
properties
IUPAC Name |
5-(2,6-dichlorophenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSFQUOJDRNZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345915 | |
Record name | 5-(2,6-dichlorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione | |
CAS RN |
55579-74-3 | |
Record name | 5-(2,6-Dichlorophenyl)-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55579-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,6-dichlorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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